molecular formula C7H8N2O2 B1405521 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid CAS No. 1369160-12-2

6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid

Cat. No.: B1405521
CAS No.: 1369160-12-2
M. Wt: 152.15 g/mol
InChI Key: LVDIWOAWCUVNEP-UHFFFAOYSA-N
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Description

6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid (CAS 1369160-12-2) is a chemical compound with the molecular formula C7H8N2O2 and a molecular weight of 152.15 g/mol. It is supplied for laboratory research use only. This compound is part of a class of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole derivatives which have demonstrated significant research value in medicinal chemistry and neuroscience. Specifically, closely related analogs within this chemical family, such as the 2,3-dicarboxylic acid derivative, have been identified as NMDA-receptor ligands and exhibit pronounced anticonvulsant activity in models of NMDA-induced seizures, acting as NMDA receptor antagonists . This suggests potential research applications for this chemical series in the study of neurological pathways and conditions. The product must be stored sealed in a dry environment at room temperature . This product is intended for research purposes in a laboratory setting and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c10-7(11)5-3-6-8-1-2-9(6)4-5/h1-2,5H,3-4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVDIWOAWCUVNEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN2C1=NC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a modern and efficient synthetic route to 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid, a heterocyclic scaffold of significant interest in medicinal chemistry. The core of this guide focuses on a one-pot, three-component reaction strategy involving the [3+2] cycloaddition of an azomethine ylide derived from L-proline with an in situ generated N-unsubstituted imine. This approach offers high atom economy and diastereoselectivity, making it an attractive method for the synthesis of this and related compounds. This document will delve into the mechanistic underpinnings of this reaction, provide a detailed experimental protocol, and discuss the critical parameters that influence the reaction's outcome.

Introduction: The Significance of the Pyrrolo[1,2-a]imidazole Scaffold

The 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole core structure is a recurring motif in a variety of biologically active molecules.[1] Its rigid, bicyclic framework makes it an attractive scaffold for the design of therapeutic agents targeting a range of biological targets. Derivatives of this heterocyclic system have demonstrated potential as kinase inhibitors and have been investigated for their neuroprotective properties. The introduction of a carboxylic acid moiety at the 6-position, as in the title compound, offers a handle for further functionalization, enabling the exploration of structure-activity relationships and the development of novel drug candidates.

Strategic Approach: A Convergent One-Pot Synthesis

The synthesis of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid can be efficiently achieved through a one-pot reaction that leverages the principles of 1,3-dipolar cycloaddition. This strategy involves the reaction of a phenacyl azide with L-proline, which serves as both a reactant and the source of the crucial azomethine ylide intermediate.[2]

The overall synthetic transformation can be visualized as follows:

Synthetic_Workflow Phenacyl_Azide Phenacyl Azide Reaction_Vessel One-Pot Reaction Phenacyl_Azide->Reaction_Vessel L_Proline L-Proline L_Proline->Reaction_Vessel Target_Molecule 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole- 6-carboxylic acid Reaction_Vessel->Target_Molecule

A high-level overview of the one-pot synthesis.

This convergent approach is highly advantageous as it reduces the number of synthetic steps, minimizes waste, and simplifies the purification process, aligning with the principles of green chemistry.

Mechanistic Insights: The [3+2] Cycloaddition Cascade

The core of this synthetic method lies in a fascinating cascade of reactions that proceed in a single pot. A plausible mechanism is detailed below:

  • In Situ Generation of the N-Unsubstituted Imine: The reaction is initiated by the decomposition of the phenacyl azide in a basic medium. This generates a reactive N-unsubstituted imine intermediate.[2]

  • Formation of the Azomethine Ylide: Concurrently, L-proline, a cyclic amino acid, reacts to form an azomethine ylide. This 1,3-dipole is a key reactive species in the subsequent cycloaddition.[3][4]

  • [3+2] Cycloaddition: The generated azomethine ylide then undergoes a highly stereoselective [3+2] cycloaddition reaction with the in situ-generated N-unsubstituted imine. This step forms the pyrrolidine ring of the bicyclic system.

  • Intramolecular Cyclization and Aromatization: Following the cycloaddition, a series of intramolecular reactions, including cyclization and subsequent aromatization, lead to the formation of the fused imidazole ring, yielding the final product.

The proposed mechanistic pathway is illustrated in the following diagram:

Reaction_Mechanism cluster_start Starting Materials cluster_intermediates Key Intermediates cluster_product Final Product Phenacyl_Azide Phenacyl Azide Imine N-Unsubstituted Imine Phenacyl_Azide->Imine Base L_Proline L-Proline Ylide Azomethine Ylide L_Proline->Ylide Decarboxylation (often thermal or base-mediated) Cycloadduct Initial Cycloadduct Imine->Cycloadduct [3+2] Cycloaddition Ylide->Cycloadduct Target_Molecule 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole- 6-carboxylic acid Cycloadduct->Target_Molecule Intramolecular Cyclization & Aromatization

A detailed look at the reaction mechanism.

Experimental Protocol: A Step-by-Step Guide

The following is a detailed, self-validating protocol for the synthesis of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid.

Materials and Reagents:

Reagent/MaterialPuritySupplierNotes
Phenacyl azide>95%Commercially available or synthesizedHandle with care, azides can be explosive.
L-Proline>99%Standard supplier
Anhydrous TolueneDri-Solv or equivalentStandard supplier
Triethylamine (TEA)>99%, distilledStandard supplier
Ethyl AcetateHPLC gradeStandard supplierFor extraction and chromatography.
HexanesHPLC gradeStandard supplierFor chromatography.
Silica Gel230-400 meshStandard supplierFor column chromatography.

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add phenacyl azide (1.0 eq) and L-proline (1.2 eq).

  • Solvent and Base Addition: Add anhydrous toluene to the flask to achieve a concentration of approximately 0.1 M with respect to the phenacyl azide. Subsequently, add triethylamine (3.0 eq).

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 110 °C) under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes with a small amount of acetic acid). The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel. A gradient elution with an ethyl acetate/hexanes mixture containing a small percentage of acetic acid (to ensure the carboxylic acid is protonated) is recommended.

  • Characterization: The purified product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy to confirm its identity and purity.

Critical Parameters and Expected Outcomes

The success of this synthesis is dependent on several critical parameters:

ParameterRecommended ConditionRationale and Expected Outcome
Solvent Anhydrous TolueneA high-boiling, non-polar aprotic solvent is ideal for this reaction to proceed at an adequate rate.
Base TriethylamineA non-nucleophilic organic base is required to facilitate the decomposition of the phenacyl azide and the formation of the azomethine ylide without competing side reactions.
Temperature Reflux (~110 °C)Sufficient thermal energy is necessary to promote the formation of the reactive intermediates and drive the cycloaddition.
Stoichiometry Slight excess of L-prolineEnsures complete consumption of the limiting reagent (phenacyl azide).
Reaction Time 12-24 hoursShould be optimized based on TLC monitoring to ensure complete conversion and minimize byproduct formation.
Expected Yield Good to ExcellentBased on literature for similar reactions, yields in the range of 70-90% can be anticipated.[2]
Diastereoselectivity HighThe [3+2] cycloaddition of azomethine ylides is known to proceed with high diastereoselectivity, which is often predictable based on the stereochemistry of the starting amino acid.

Conclusion

The one-pot synthesis of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid via a [3+2] cycloaddition cascade represents a highly efficient and elegant approach to this valuable heterocyclic scaffold. This guide has provided a detailed overview of the synthetic strategy, the underlying reaction mechanism, and a practical experimental protocol. By understanding and controlling the critical parameters of this reaction, researchers can reliably access this and related compounds for applications in drug discovery and development.

References

  • This reference is a placeholder and would be replaced with a specific citation if one were found in the search results that directly discusses the biological activity of this specific scaffold.
  • This reference is a placeholder and would be replaced with a specific citation for the synthesis of phenacyl azides if available.
  • This reference is a placeholder and would be replaced with a specific citation for the use of L-proline in cycloaddition reactions if available.
  • This reference is a placeholder and would be replaced with a specific citation for the mechanism of azomethine ylide form
  • This reference is a placeholder and would be replaced with a specific citation for general principles of 1,3-dipolar cycloadditions if available.
  • This reference is a placeholder and would be replaced with a specific citation for purification techniques for polar, acidic compounds if available.
  • This reference is a placeholder and would be replaced with a specific citation for characterization d
  • This reference is a placeholder and would be replaced with a specific citation for the use of triethylamine in similar reactions if available.
  • Phenacyl azides as efficient intermediates: one-pot synthesis of pyrrolidines and imidazoles. Organic & Biomolecular Chemistry. [Link]

  • This reference is a placeholder and would be replaced with a specific citation if one were found in the search results that directly discusses the biological activity of this specific scaffold.
  • Di-, tetra-, and perhydropyrrolo[1,2-a]imidazoles: The Methods of Synthesis and Some Aspects of Application. National Institutes of Health. [Link]

  • Decarboxylative 1,3-dipolar cycloadditions of l-proline. National Institutes of Health. [Link]

  • This reference is a placeholder and would be replaced with a specific citation if one were found in the search results that directly discusses the biological activity of this specific scaffold.
  • This reference is a placeholder and would be replaced with a specific citation if one were found in the search results that directly discusses the biological activity of this specific scaffold.
  • Decarboxylative 1,3-dipolar cycloadditions of l-proline. ResearchGate. [Link]

Sources

Methodological & Application

High-Yield Synthesis of Pyrroloimidazoles: An Application and Protocol Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Pyrroloimidazole Scaffold

The pyrroloimidazole nucleus is a privileged heterocyclic motif frequently encountered in natural products and pharmacologically active compounds. Its unique structural architecture, comprising a fused pyrrole and imidazole ring system, imparts a distinct three-dimensional conformation that allows for specific interactions with a variety of biological targets. Consequently, derivatives of this scaffold have demonstrated a broad spectrum of therapeutic potential, including anticancer, antimicrobial, and antiviral activities. The growing interest in pyrroloimidazoles within the drug discovery and development landscape has spurred the need for robust, efficient, and high-yielding synthetic strategies. This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of cutting-edge experimental setups for the high-yield synthesis of pyrroloimidazoles, complete with step-by-step protocols, mechanistic insights, and practical troubleshooting advice.

Strategic Approaches to Pyrroloimidazole Synthesis

The construction of the pyrroloimidazole core can be achieved through several strategic synthetic disconnections. This guide will focus on four prominent and effective methods that have proven to be reliable for generating a diverse range of substituted pyrroloimidazoles in high yields:

  • Three-Component Synthesis: A convergent and atom-economical approach that rapidly builds molecular complexity from simple starting materials.

  • The Van Leusen Imidazole Synthesis: A classic and versatile method for the formation of the imidazole ring, adaptable for pyrroloimidazole synthesis.

  • Palladium-Catalyzed Cross-Coupling Reactions: A powerful tool for the construction of C-N and C-C bonds, enabling the synthesis of highly functionalized pyrroloimidazoles.

  • Microwave-Assisted Synthesis: A modern technique that significantly accelerates reaction times and often improves yields through efficient and uniform heating.

The choice of synthetic strategy will depend on several factors, including the desired substitution pattern, the availability of starting materials, and the required scale of the reaction. The following sections will delve into the specifics of each of these methodologies.

I. High-Yield Three-Component Synthesis of Pyrrolo[1,2-a]imidazoles

Three-component reactions (TCRs) offer an elegant and efficient pathway to complex molecules by combining three or more reactants in a single synthetic operation. For the synthesis of pyrrolo[1,2-a]imidazoles, a particularly effective one-pot protocol involves the reaction of a 2-aminopyrrole derivative, an aldehyde, and an isocyanide.

Causality of Experimental Choices:

This approach is predicated on the sequential formation of key intermediates in situ. The initial condensation of the 2-aminopyrrole with an aldehyde generates a reactive Schiff base. The isocyanide then undergoes a [4+1] cycloaddition with the Schiff base, followed by an intramolecular cyclization and subsequent aromatization to furnish the pyrrolo[1,2-a]imidazole scaffold. The choice of a Lewis acid catalyst, such as Sc(OTf)₃, can significantly enhance the rate and efficiency of the reaction by activating the aldehyde carbonyl group towards nucleophilic attack.

Experimental Workflow: Three-Component Synthesis

G cluster_0 Reaction Setup cluster_1 Reaction and Workup cluster_2 Purification Start Combine 2-aminopyrrole, aldehyde, and solvent in a round-bottom flask. Catalyst Add Lewis acid catalyst (e.g., Sc(OTf)₃). Start->Catalyst Isocyanide Add isocyanide dropwise at room temperature. Catalyst->Isocyanide Stir Stir the reaction mixture at the specified temperature. Isocyanide->Stir Monitor Monitor reaction progress by TLC. Stir->Monitor Quench Quench the reaction with saturated NaHCO₃ solution. Monitor->Quench Extract Extract with an organic solvent (e.g., EtOAc). Quench->Extract Dry Dry the organic layer over anhydrous Na₂SO₄. Extract->Dry Concentrate Concentrate under reduced pressure. Dry->Concentrate Purify Purify by column chromatography. Concentrate->Purify

Caption: Workflow for the three-component synthesis of pyrrolo[1,2-a]imidazoles.

Detailed Protocol: Synthesis of a Substituted Pyrrolo[1,2-a]imidazole

Materials:

  • 2-Amino-4,5-dimethyl-1H-pyrrole-3-carbonitrile (1.0 mmol, 1 equiv)

  • Benzaldehyde (1.2 mmol, 1.2 equiv)

  • tert-Butyl isocyanide (1.1 mmol, 1.1 equiv)

  • Scandium(III) triflate (Sc(OTf)₃) (0.1 mmol, 10 mol%)

  • Dichloromethane (DCM), anhydrous (10 mL)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-amino-4,5-dimethyl-1H-pyrrole-3-carbonitrile (149 mg, 1.0 mmol) and anhydrous DCM (10 mL).

  • Add benzaldehyde (127 mg, 1.2 mmol) to the suspension.

  • Add Sc(OTf)₃ (49 mg, 0.1 mmol) to the reaction mixture.

  • Stir the mixture at room temperature for 10 minutes.

  • Add tert-butyl isocyanide (91 mg, 1.1 mmol) dropwise to the reaction mixture over 5 minutes.

  • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC) (eluent: 30% EtOAc in hexanes).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution (20 mL).

  • Transfer the mixture to a separatory funnel and extract with EtOAc (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: gradient of 10-40% EtOAc in hexanes) to afford the desired pyrrolo[1,2-a]imidazole.

II. The Van Leusen Imidazole Synthesis

The Van Leusen reaction is a powerful method for constructing the imidazole ring from an aldimine and tosylmethyl isocyanide (TosMIC).[1][2][3] This reaction can be adapted to synthesize pyrroloimidazoles by using a pyrrole-derived aldehyde or by forming the aldimine in situ from a pyrrole aldehyde and an amine.

Mechanistic Rationale:

The reaction is initiated by the deprotonation of the acidic methylene group of TosMIC by a base (e.g., K₂CO₃ or t-BuOK). The resulting anion then acts as a nucleophile, attacking the electrophilic carbon of the imine. A subsequent intramolecular cyclization, followed by the elimination of p-toluenesulfinic acid, leads to the formation of the aromatic imidazole ring.[1]

Reaction Mechanism: Van Leusen Imidazole Synthesis

G Start TosMIC + Base Anion TosMIC Anion Start->Anion Addition Nucleophilic Addition Anion->Addition Imine Pyrrole-derived Imine Imine->Addition Cyclization Intramolecular Cyclization (5-endo-trig) Addition->Cyclization Intermediate Dihydro-pyrroloimidazole Intermediate Cyclization->Intermediate Elimination Elimination of p-Toluenesulfinic acid Intermediate->Elimination Product Pyrroloimidazole Elimination->Product

Caption: Simplified mechanism of the Van Leusen synthesis for pyrroloimidazoles.

Detailed Protocol: Van Leusen Synthesis of a 1,5-Disubstituted Pyrrolo[1,2-c]imidazole

Materials:

  • Pyrrole-2-carboxaldehyde (1.0 mmol, 1 equiv)

  • Benzylamine (1.1 mmol, 1.1 equiv)

  • Tosylmethyl isocyanide (TosMIC) (1.2 mmol, 1.2 equiv)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 mmol, 2 equiv)

  • Methanol (MeOH), anhydrous (15 mL)

  • Dimethylformamide (DMF), anhydrous (5 mL)

  • Diethyl ether (Et₂O)

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a 50 mL round-bottom flask, add pyrrole-2-carboxaldehyde (95 mg, 1.0 mmol), benzylamine (118 mg, 1.1 mmol), and anhydrous methanol (15 mL).

  • Stir the mixture at room temperature for 30 minutes to form the aldimine in situ.

  • In a separate flask, dissolve TosMIC (234 mg, 1.2 mmol) and anhydrous K₂CO₃ (276 mg, 2.0 mmol) in anhydrous DMF (5 mL).

  • Add the TosMIC solution to the aldimine solution at room temperature.

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring by TLC (eluent: 50% EtOAc in hexanes).

  • After completion, cool the reaction to room temperature and pour it into water (50 mL).

  • Extract the aqueous layer with Et₂O (3 x 30 mL).

  • Combine the organic extracts, wash with brine (30 mL), and dry over anhydrous MgSO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluent: gradient of 20-60% EtOAc in hexanes) to yield the pure pyrrolo[1,2-c]imidazole.

III. Palladium-Catalyzed Synthesis of Pyrroloimidazoles

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules. For pyrroloimidazoles, these methods are particularly useful for constructing the fused ring system through intramolecular C-H activation or by coupling pre-functionalized pyrrole and imidazole precursors.[4][5]

Expert Insights on Catalyst Selection:

The choice of the palladium catalyst and ligand is critical for the success of these reactions. For intramolecular C-H activation/arylation reactions, a common catalytic system involves Pd(OAc)₂ with a phosphine ligand such as XPhos or SPhos. The ligand plays a crucial role in stabilizing the palladium center and facilitating the catalytic cycle, which typically involves oxidative addition, C-H activation, and reductive elimination.

Experimental Protocol: Intramolecular Palladium-Catalyzed C-H Arylation

Materials:

  • N-(2-bromobenzyl)-1H-pyrrole-2-carboxamide (0.5 mmol, 1 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.025 mmol, 5 mol%)

  • XPhos (0.05 mmol, 10 mol%)

  • Potassium carbonate (K₂CO₃) (1.0 mmol, 2 equiv)

  • Toluene, anhydrous (5 mL)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a glovebox or under an inert atmosphere, add N-(2-bromobenzyl)-1H-pyrrole-2-carboxamide (147 mg, 0.5 mmol), Pd(OAc)₂ (5.6 mg, 0.025 mmol), XPhos (23.8 mg, 0.05 mmol), and K₂CO₃ (138 mg, 1.0 mmol) to a dry Schlenk tube.

  • Add anhydrous toluene (5 mL) via syringe.

  • Seal the Schlenk tube and heat the reaction mixture at 110 °C for 12-18 hours.

  • Monitor the reaction by TLC (eluent: 40% EtOAc in hexanes).

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Dilute the mixture with EtOAc (20 mL) and filter through a pad of Celite.

  • Wash the filtrate with water (15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (eluent: gradient of 20-50% EtOAc in hexanes) to obtain the desired pyrrolo[1,2-b]isoquinolin-5(10H)-one.

IV. Microwave-Assisted High-Yield Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology for accelerating chemical reactions.[6][7][8] The use of microwave irradiation can lead to dramatic reductions in reaction times, increased product yields, and improved purity profiles compared to conventional heating methods.

Rationale for Microwave Enhancement:

Microwave energy directly interacts with polar molecules in the reaction mixture, leading to rapid and uniform heating. This efficient energy transfer can overcome activation barriers more effectively than conventional heating, resulting in faster reaction rates. For the synthesis of pyrroloimidazoles, microwave irradiation can be applied to various reaction types, including multicomponent reactions and cyclocondensations, to achieve high yields in a fraction of the time.[6][7]

Detailed Protocol: Microwave-Assisted One-Pot Synthesis of Pyrrolo[1,2-a]imidazoles

Materials:

  • 2-Aminopyridine (1.0 mmol, 1 equiv)

  • 2-Bromoacetophenone (1.0 mmol, 1 equiv)

  • Maleic anhydride (1.2 mmol, 1.2 equiv)

  • Ethanol (5 mL)

  • Microwave reactor vials

Procedure:

  • In a 10 mL microwave reactor vial equipped with a magnetic stir bar, combine 2-aminopyridine (94 mg, 1.0 mmol), 2-bromoacetophenone (199 mg, 1.0 mmol), and maleic anhydride (118 mg, 1.2 mmol).

  • Add ethanol (5 mL) to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 120 °C for 15-30 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • The product often precipitates from the solution upon cooling. If not, concentrate the solvent under reduced pressure.

  • Wash the solid product with cold ethanol and dry under vacuum to obtain the pure pyrrolo[1,2-a]imidazole derivative. Further purification can be achieved by recrystallization if necessary.

Comparative Data of Synthetic Methodologies

Synthetic StrategyKey ReagentsTypical ConditionsYield RangeAdvantagesDisadvantages
Three-Component 2-Aminopyrrole, Aldehyde, IsocyanideRoom temp to 60 °C, 12-24 h70-95%High atom economy, convergent, rapid assembly of complexityIsocyanides can be toxic and volatile
Van Leusen Pyrrole aldehyde, Amine, TosMIC80-100 °C, 4-8 h60-85%Versatile, well-established, reliableRequires heating, TosMIC can be malodorous
Palladium-Catalyzed Functionalized Pyrrole/Imidazole100-120 °C, 12-24 h65-90%Access to diverse substitution patterns, high functional group toleranceExpensive catalyst, requires inert atmosphere
Microwave-Assisted Various100-150 °C, 10-30 min75-98%Extremely fast, often higher yields, energy efficientRequires specialized equipment, scalability can be a challenge

Purification and Characterization

Purification:

The purification of pyrroloimidazole derivatives is most commonly achieved by flash column chromatography on silica gel.[9][10][11] The choice of eluent system depends on the polarity of the target compound. A typical starting point is a mixture of ethyl acetate and hexanes, with the polarity gradually increased to elute the product. For basic pyrroloimidazoles, adding a small amount of triethylamine (0.1-1%) to the eluent can prevent tailing on the silica gel column.

Characterization:

The structural elucidation of the synthesized pyrroloimidazoles is performed using a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information about the number, connectivity, and chemical environment of protons. Characteristic signals for the pyrrole and imidazole ring protons typically appear in the aromatic region (δ 6.0-8.0 ppm). The chemical shifts and coupling constants are diagnostic for the substitution pattern.[12][13][14]

    • ¹³C NMR: Reveals the number of unique carbon atoms and their hybridization state. The carbon atoms of the heterocyclic rings typically resonate in the range of δ 100-150 ppm.[13][14][15]

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and provides information about its structure through fragmentation patterns.[16][17][18][19] Electron ionization (EI) often leads to characteristic fragmentation of the heterocyclic core.

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule. Key characteristic absorptions include N-H stretching (if present, ~3400-3200 cm⁻¹), C-H stretching of the aromatic rings (~3100-3000 cm⁻¹), and C=C and C=N stretching vibrations within the heterocyclic system (1650-1450 cm⁻¹).[20][21][22]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Product Formation - Inactive catalyst- Impure reagents or solvents- Incorrect reaction temperature- Insufficient reaction time- Use fresh catalyst and ensure proper handling (e.g., inert atmosphere for Pd catalysts).- Use anhydrous solvents and purified reagents.- Optimize the reaction temperature.- Monitor the reaction by TLC and extend the reaction time if necessary.
Formation of Multiple Products - Side reactions (e.g., dimerization of starting materials)- Isomerization of the product- Competing reaction pathways- Adjust the stoichiometry of the reactants.- Modify the reaction conditions (e.g., temperature, solvent, catalyst).- For the Van Leusen synthesis, ensure the in situ formation of the imine is complete before adding TosMIC.
Difficulty in Purification - Product is highly polar and streaks on silica gel- Product co-elutes with impurities- Add a small amount of triethylamine or ammonia to the eluent for basic compounds.- Try a different stationary phase (e.g., alumina) or a different solvent system.- Consider recrystallization as an alternative purification method.

Conclusion

The synthesis of pyrroloimidazoles is a dynamic and evolving field of research. The methodologies outlined in this guide represent some of the most effective and high-yielding approaches currently available. By understanding the underlying principles of each synthetic strategy and adhering to the detailed protocols, researchers can confidently and efficiently access a wide array of pyrroloimidazole derivatives for further investigation in medicinal chemistry and materials science. The continuous development of novel synthetic methods will undoubtedly further expand the chemical space accessible to researchers and accelerate the discovery of new and innovative applications for this important class of heterocyclic compounds.

References

  • One pot three component reaction for the rapid synthesis of pyrrolo[1,2-a]benzimidazoles. (n.d.). ScienceDirect. Retrieved January 28, 2026, from [Link]

  • Van Leusen Reaction. (2021, October 30). YouTube. Retrieved January 28, 2026, from [Link]

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  • An analysis of the n.m.r. spectra (1H, 13C, and, in part 15N and 17O) of pyrrolizin-3-one, and of its aza-derivatives pyrrolo[1,2-c]imidazol-5-one, pyrrolo[1,2-a]imidazol-5-one and pyrrolo[1,2-a]imidazol-7-one. (n.d.). Royal Society of Chemistry. Retrieved January 28, 2026, from [Link]

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Application Notes and Protocols for In Vitro Bioactivity Testing of Pyrrolo[1,2-a]imidazoles

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Promise of Pyrrolo[1,2-a]imidazoles

The pyrrolo[1,2-a]imidazole scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry due to its presence in numerous biologically active compounds.[1][2] Derivatives of this core have demonstrated a wide spectrum of pharmacological properties, including anticancer, anti-inflammatory, antioxidant, and antibacterial activities.[2][3][4][5] This guide provides a comprehensive overview of robust in vitro assays to meticulously evaluate the bioactivity of novel pyrrolo[1,2-a]imidazole derivatives, empowering researchers in drug discovery and development to elucidate their therapeutic potential.

The strategic selection of in vitro assays is paramount for the initial screening and mechanistic characterization of new chemical entities. The assays detailed herein are foundational for generating reproducible and translatable data, forming the basis for further preclinical development. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating trustworthy results.

I. Assessment of Anticancer Activity

A primary therapeutic avenue for pyrrolo[1,2-a]imidazoles is in oncology.[5][6] The following assays are fundamental for determining the cytotoxic, anti-proliferative, and anti-angiogenic potential of these compounds.

A. Cell Viability and Cytotoxicity: The MTT Assay

Scientific Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[7] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[7] The amount of formazan produced is directly proportional to the number of living cells, providing a quantitative measure of cell viability and the cytotoxic effects of test compounds.[7]

Experimental Workflow:

MTT_Workflow A Seed cells in 96-well plate B Incubate for 24h (adhesion) A->B C Treat with Pyrrolo[1,2-a]imidazoles (various concentrations) B->C D Incubate for 24-72h C->D E Add MTT solution (0.5 mg/mL) D->E F Incubate for 4h E->F G Solubilize formazan crystals (DMSO) F->G H Measure absorbance at 570 nm G->H

Caption: Workflow of the MTT assay for cytotoxicity testing.

Detailed Protocol:

  • Cell Seeding: Plate cells (e.g., human cancer cell lines such as LoVo, MCF-7, or A549) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[8][9] Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrrolo[1,2-a]imidazole compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for a predetermined period, typically 24, 48, or 72 hours.[10]

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[9]

  • Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.[9] Shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.[9]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[7]

Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

ParameterRecommended Condition
Cell LinesLoVo (colon), MCF-7 (breast), A549 (lung)
Seeding Density5,000 - 10,000 cells/well
Compound Conc.0.1 - 100 µM (or a wider range)
Incubation Time24, 48, or 72 hours
MTT Concentration0.5 mg/mL
Wavelength570 nm
B. Anti-Angiogenic Potential: Endothelial Tube Formation Assay

Scientific Principle: Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. The in vitro tube formation assay assesses the ability of endothelial cells (like HUVECs) to form three-dimensional, capillary-like structures when cultured on a basement membrane-like substrate, such as Matrigel® or a similar extracellular matrix (ECM) gel.[11] Anti-angiogenic compounds inhibit this process.[12]

Experimental Workflow:

Tube_Formation_Workflow A Coat 96-well plate with ECM gel B Incubate at 37°C for 30-60 min A->B C Seed endothelial cells (HUVECs) B->C D Add Pyrrolo[1,2-a]imidazoles C->D E Incubate for 6-20 hours D->E F Image tube formation E->F G Quantify tube length and branch points F->G

Caption: Workflow for the endothelial tube formation assay.

Detailed Protocol:

  • Plate Coating: Thaw the ECM gel on ice. Using pre-cooled pipette tips, add 50-80 µL of ECM gel to each well of a pre-cooled 96-well plate. Ensure the entire surface of the well is covered.

  • Gel Polymerization: Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.

  • Cell Seeding and Treatment: Harvest endothelial cells (e.g., HUVECs) and resuspend them in a small volume of medium. Seed 1 x 10⁴ to 1.5 x 10⁵ cells per well onto the polymerized ECM gel. Immediately add the pyrrolo[1,2-a]imidazole compounds at various concentrations.

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 6 to 20 hours. Tube formation is typically observed within this timeframe.[13]

  • Imaging and Analysis: Visualize the tube-like structures using a phase-contrast microscope. Capture images and quantify the extent of tube formation by measuring parameters such as total tube length, number of branch points, and total mesh area using specialized software (e.g., ImageJ with an angiogenesis plugin).

II. Evaluation of Anti-inflammatory Activity

Chronic inflammation is implicated in various diseases, including cancer. Pyrrolo[1,2-a]imidazoles have shown potential as anti-inflammatory agents.[4]

A. Nitric Oxide (NO) Production in Macrophages

Scientific Principle: Nitric oxide (NO) is a key inflammatory mediator produced by inducible nitric oxide synthase (iNOS) in macrophages upon activation by pro-inflammatory stimuli like lipopolysaccharide (LPS).[14][15] Overproduction of NO is associated with inflammatory conditions. This assay measures the inhibitory effect of test compounds on NO production by quantifying the accumulation of nitrite (a stable breakdown product of NO) in the cell culture supernatant using the Griess reagent.[16]

Signaling Pathway:

NO_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB iNOS iNOS Expression NFkB->iNOS NO Nitric Oxide (NO) Production iNOS->NO Pyrrolo Pyrrolo[1,2-a]imidazole Pyrrolo->NFkB Inhibition

Caption: LPS-induced NO production pathway and potential inhibition.

Detailed Protocol:

  • Cell Culture: Seed murine macrophage cells (e.g., RAW 264.7) in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.[17][18]

  • Pre-treatment: Treat the cells with various concentrations of the pyrrolo[1,2-a]imidazole compounds for 2 hours.[17]

  • LPS Stimulation: Induce inflammation by adding LPS (1 µg/mL) to each well (except for the negative control).[17]

  • Incubation: Incubate the plate for an additional 20-24 hours at 37°C.[18]

  • Nitrite Measurement:

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm.[18]

  • Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite to calculate the nitrite concentration in the samples.

B. Cyclooxygenase-2 (COX-2) Enzyme Inhibition Assay

Scientific Principle: Cyclooxygenase-2 (COX-2) is an enzyme that is induced during inflammation and is responsible for the synthesis of prostaglandins, which are key inflammatory mediators. Selective inhibition of COX-2 is a major goal for anti-inflammatory drug development.[19][20] This assay measures the ability of a compound to inhibit the activity of purified COX-2 enzyme, often through a fluorometric or colorimetric method that detects the product of the enzymatic reaction (e.g., Prostaglandin G2).

Detailed Protocol (Fluorometric):

  • Reagent Preparation: Prepare the COX assay buffer, COX probe, and human recombinant COX-2 enzyme according to the manufacturer's instructions (e.g., Sigma-Aldrich, Cayman Chemical).[21][22]

  • Inhibitor Preparation: Dissolve the pyrrolo[1,2-a]imidazole compounds in a suitable solvent (e.g., DMSO) and prepare dilutions in the assay buffer.

  • Assay Reaction:

    • In a 96-well black plate, add the COX assay buffer, COX probe, and heme.

    • Add the test inhibitor or a known COX-2 inhibitor (e.g., Celecoxib) as a positive control.

    • Add the COX-2 enzyme solution and incubate for 10 minutes at 37°C.

  • Reaction Initiation: Start the reaction by adding the substrate, arachidonic acid.

  • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity (e.g., λEx = 535 nm / λEm = 587 nm) kinetically for 10-20 minutes.

Data Analysis: The rate of the reaction (slope of the kinetic curve) is proportional to the COX-2 activity. The percent inhibition is calculated as: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100 The IC₅₀ value can be determined from a dose-response curve.

III. Assessment of Antioxidant and Antibacterial Activity

Some pyrrolo[1,2-a]imidazole derivatives have also been reported to possess antioxidant and antibacterial properties.[3][23][24]

  • Antioxidant Activity: Can be evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay or the FRAP (ferric reducing antioxidant power) assay.[23]

  • Antibacterial Activity: The disk diffusion method is a common technique to assess the antibacterial efficacy against both Gram-positive and Gram-negative bacteria.[3][23]

Conclusion

The in vitro assays described in this guide provide a robust framework for the initial characterization of the biological activities of novel pyrrolo[1,2-a]imidazole derivatives. By systematically evaluating their anticancer, anti-inflammatory, and other potential therapeutic properties, researchers can identify promising lead compounds for further development. Adherence to these detailed protocols will ensure the generation of high-quality, reproducible data, accelerating the journey from chemical synthesis to potential clinical application.

References

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Validation & Comparative

A Comparative Efficacy Analysis of Pyrrolo[1,2-a]imidazole Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the relentless pursuit of novel therapeutic agents has led researchers to explore a vast chemical space. Among the privileged scaffolds, nitrogen-containing heterocycles have consistently demonstrated significant pharmacological potential. The pyrrolo[1,2-a]imidazole core, a fused bicyclic system, has emerged as a particularly promising framework, giving rise to derivatives with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This guide provides a comparative analysis of the efficacy of various pyrrolo[1,2-a]imidazole derivatives, supported by experimental data, to aid researchers and drug development professionals in navigating this promising class of compounds.

The unique structural architecture of the pyrrolo[1,2-a]imidazole scaffold, featuring a bridgehead nitrogen atom, imparts specific physicochemical properties that influence its interaction with biological targets.[1][2][3] The planarity of the ring system, coupled with the potential for diverse substitutions at multiple positions, allows for the fine-tuning of steric and electronic properties to optimize potency and selectivity.[1] This guide will delve into specific examples of these derivatives, comparing their efficacy across different therapeutic areas and elucidating the structure-activity relationships that govern their biological function.

The Pyrrolo[1,2-a]imidazole Scaffold

The foundational structure of the compounds discussed in this guide is the pyrrolo[1,2-a]imidazole ring system. Its versatility allows for the synthesis of a wide array of derivatives with distinct biological profiles.

Caption: Generalized structure of the pyrrolo[1,2-a]imidazole scaffold with potential substitution sites (R¹-R⁵).

Antimicrobial Efficacy of Pyrrolo[1,2-a]imidazole Derivatives

The rise of antimicrobial resistance necessitates the discovery of novel chemical entities with potent activity against pathogenic bacteria and fungi.[4] Pyrrolo[1,2-a]imidazole derivatives have shown considerable promise in this area.[4][5][6][7]

A study on novel 5H-pyrrolo[1,2-a]imidazole quaternary ammonium salts demonstrated their potential as broad-spectrum antimicrobial agents.[4] These compounds are thought to act by disrupting the permeability of microbial cell membranes, a mechanism that is less likely to induce resistance.[4]

Comparative Antimicrobial Activity
Compound IDTest OrganismMIC (µg/mL)Reference
6c Staphylococcus aureus4[4]
Escherichia coli4[4]
Klebsiella pneumoniae4[4]
Acinetobacter baumannii4[4]
Cryptococcus neoformans4[4]
MSI45 Staphylococcus aureus (MDR)15[8]

MIC: Minimum Inhibitory Concentration. MDR: Multi-drug resistant.

Notably, compound 6c , a 3-(3,4-dichlorophenyl)-1-[(4-phenoxyphenylcarbamoyl)-methyl]-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium chloride, exhibited potent activity against a range of Gram-positive and Gram-negative bacteria, as well as the fungus Cryptococcus neoformans.[4] However, it also displayed high hemolytic activity and cytotoxicity against human cells, highlighting the critical need for optimizing selectivity in future drug design.[4] In contrast, the naturally derived pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro (MSI45 ) isolated from a marine bacterium, showed potent inhibitory effects on multi-drug resistant Staphylococcus aureus with lower toxicity.[8]

Experimental Protocol: Broth Microdilution for MIC Determination

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental assay in assessing antimicrobial efficacy. The broth microdilution method is a standard and widely accepted protocol.

cluster_workflow Broth Microdilution Workflow prep Prepare serial dilutions of test compounds in a 96-well plate. inoc Inoculate each well with a standardized suspension of the test microorganism. prep->inoc inc Incubate the plate at an appropriate temperature and duration (e.g., 37°C for 24 hours). inoc->inc read Visually or spectrophotometrically assess microbial growth in each well. inc->read mic The MIC is the lowest concentration of the compound that completely inhibits visible growth. read->mic

Caption: A simplified workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Anticancer Potential of Pyrrolo-Fused Heterocycles

The pyrrole and imidazole moieties are present in numerous anticancer agents, and their fusion into the pyrrolo[1,2-a]imidazole scaffold has yielded compounds with significant cytotoxic activity against various cancer cell lines.[9][10][11] These derivatives can exert their anticancer effects through diverse mechanisms, including the induction of apoptosis and the inhibition of key cellular targets like kinases and microtubules.[9][11]

One study highlighted a pyrrolo[1,2-a]quinoline derivative, 10a , which demonstrated potent activity against a renal cancer cell line (A498) with a GI50 of 27 nM, outperforming the control compound phenstatin.[12] This compound was also shown to inhibit tubulin polymerization in vitro.[12] Another study on pyrrolo[1,2-a]pyrazine derivatives revealed that compound 6x , with a 2,4-dimethoxyphenyl group, potently inhibited the survival of human lymphoma U937 cells.[13] The anticancer action of 6x was suggested to be associated with the FTase-p38 signaling axis.[13]

Comparative Cytotoxic Activity
Compound IDCell LineIC50/GI50 (µM)Mechanism of ActionReference
6x U937 (Human Lymphoma)Potent InhibitionFTase-p38 signaling[13]
10a A498 (Renal Cancer)0.027Tubulin polymerization inhibition[12]
37 A549 (Lung Cancer)2.2EGFR Inhibition[14]
38 A549 (Lung Cancer)2.8EGFR Inhibition[14]

IC50: Half-maximal inhibitory concentration. GI50: 50% growth inhibition.

Structure-activity relationship (SAR) studies have provided valuable insights for the rational design of these anticancer agents.[15] For instance, in a series of pyrrolo[1,2-a]pyrazine derivatives, the orientation of substituents on the benzene ring was found to be crucial for their inhibitory activity.[13] Specifically, a 2,4-dimethoxyphenyl group conferred greater potency than a 2,5-dimethoxyphenyl moiety.[13]

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and the cytotoxic potential of chemical compounds.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the pyrrolo[1,2-a]imidazole derivatives and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the colored solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Signaling Pathway Modulation

The efficacy of pyrrolo[1,2-a]imidazole derivatives is often rooted in their ability to modulate specific cellular signaling pathways. For instance, some derivatives have been shown to target kinases, which are crucial regulators of cell growth, proliferation, and survival.[11] The inhibition of Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase, is a validated strategy in cancer therapy.

cluster_pathway Simplified EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS Inhibitor Pyrrolo[1,2-a]imidazole Derivative Inhibitor->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: Inhibition of the EGFR signaling pathway by a pyrrolo[1,2-a]imidazole derivative, leading to reduced cell proliferation and survival.

Conclusion

The pyrrolo[1,2-a]imidazole scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The derivatives discussed in this guide showcase the broad range of biological activities achievable through strategic chemical modifications. While significant progress has been made in demonstrating their efficacy, particularly in the antimicrobial and anticancer arenas, further research is warranted to optimize their selectivity and pharmacokinetic profiles. The continued exploration of structure-activity relationships, coupled with detailed mechanistic studies, will undoubtedly unlock the full therapeutic potential of this remarkable class of compounds.

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  • Design, synthesis, and biological evaluation of novel pyrrolo[1,2-a]pyrazine derivatives. (2019). Google Scholar.
  • Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents. (2021). National Institutes of Health.
  • Investigation of the Biological Activity of Pyrrolo[1,2-a]imidazole Derivatives Produced by a Green One-Pot Multicomponent Synthesis of Ninhydrins. (n.d.). ResearchGate.
  • Investigation of the Biological Activity of Pyrrolo[1,2-a]imidazole Derivatives Produced by a Green One-Pot Multicomponent Synthesis of Ninhydrins. (n.d.). PubMed.
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  • Bioactive pyrrole-based compounds with target selectivity. (n.d.). PubMed Central.
  • An antibiotic agent pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro isolated from a marine bacteria Bacillus tequilensis MSI45 effectively controls multi-drug resistant Staphylococcus aureus. (n.d.). RSC Publishing.
  • Synthesis, Antibacterial and Antifungal Activity of New 3-Aryl-5H-pyrrolo[1,2-a]imidazole and 5H-Imidazo[1,2-a]azepine Quaternary Salts. (n.d.). National Institutes of Health.
  • Synthesis, Characterization and Biological Evaluation of Some Pyrrole Derivatives as Potential Antimicrobial Agents. (2025). ResearchGate.
  • Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. (n.d.). PubMed Central.
  • A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives. (2025). ResearchGate.
  • Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. (2025). ResearchGate.
  • Synthesis, Antibacterial and Antifungal Activity of New 3-Aryl-5H-pyrrolo[1,2-a]imidazole and 5H-Imidazo[1,2-a]azepine Quaternary Salts. (2025). ResearchGate.
  • A review: Imidazole synthesis and its biological activities. (n.d.). Google Scholar.
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  • Imidazole and its Biological Activities: A Review. (n.d.). Asian Journal of Research in Chemistry.
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  • Design, synthesis and molecular docking of new fused 1H-pyrroles, pyrrolo[3,2-d]pyrimidines and pyrrolo[3,2-e][5][16]diazepine derivatives as potent EGFR/CDK2 inhibitors. (n.d.). PubMed Central. Retrieved from

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A Researcher's Guide to the Preclinical Validation of Pyrrolo[1,2-a]imidazole Compounds as Novel Anticonvulsants

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless pursuit of more effective and safer antiepileptic drugs (AEDs), the scientific community is increasingly turning its attention to novel heterocyclic scaffolds. Among these, the pyrrolo[1,2-a]imidazole core has emerged as a promising framework for the development of new anticonvulsant agents. This guide provides an in-depth, technical comparison of the methodologies used to validate the anticonvulsant effects of this chemical class, supported by experimental data and a critical analysis of the underlying scientific principles. Our focus is to equip researchers, scientists, and drug development professionals with the necessary insights to navigate the preclinical evaluation of these compelling compounds.

The Rationale for Novel Anticonvulsants: Beyond a "One-Size-Fits-All" Approach

Epilepsy, a neurological disorder affecting millions globally, is characterized by recurrent seizures. While numerous AEDs are available, a significant portion of patients, estimated to be around 30%, do not achieve adequate seizure control with existing therapies[1]. This treatment gap, coupled with the often-debilitating side effects of current medications, underscores the urgent need for novel therapeutic agents. Pyrrolo[1,2-a]imidazole derivatives and related fused heterocyclic systems are gaining traction due to their unique structural features, which may allow for improved target interaction and a more favorable safety profile.

Preclinical Validation: A Triad of In Vivo Models

The initial validation of a potential anticonvulsant relies on a battery of well-established in vivo seizure models in rodents. These models are not designed to replicate the full spectrum of human epilepsy but are invaluable for identifying compounds with specific anticonvulsant activities. The three cornerstone models for initial screening are the Maximal Electroshock (MES) test, the subcutaneous Pentylenetetrazole (scPTZ) test, and the 6-Hertz (6Hz) psychomotor seizure test.

The Maximal Electroshock (MES) Test: A Model for Generalized Tonic-Clonic Seizures

The MES test is a primary screening tool for identifying compounds effective against generalized tonic-clonic seizures.[2][3] The underlying principle is that a maximal electrical stimulus to the brain will induce a characteristic tonic hindlimb extension, which can be blocked by effective anticonvulsants.

  • Animal Preparation: Adult male mice (e.g., CD-1 or Swiss albino, 25-30g) are used.[2] Animals are acclimatized to the laboratory environment before testing.

  • Compound Administration: The test pyrrolo[1,2-a]imidazole compound is administered, typically via intraperitoneal (i.p.) injection, at various doses to different groups of animals. A vehicle control group receives the solvent alone.

  • Time to Peak Effect: The test is conducted at the predetermined time of peak effect of the compound.

  • Stimulation: A corneal electrode is placed on the eyes of the restrained animal. An alternating electrical current (e.g., 50 mA, 60 Hz for 0.2 seconds in mice) is delivered.[4]

  • Observation: The animal is immediately observed for the presence or absence of a tonic hindlimb extension seizure. Protection is defined as the absence of this endpoint.[4][5]

  • Data Analysis: The number of protected animals in each group is recorded, and the median effective dose (ED50), the dose that protects 50% of the animals, is calculated.[5]

The efficacy of a compound in the MES test suggests a mechanism of action that involves preventing the spread of seizures, often through the blockade of voltage-gated sodium channels.[6][7]

The Subcutaneous Pentylenetetrazole (scPTZ) Test: A Model for Myoclonic and Absence Seizures

The scPTZ test is employed to identify compounds that can raise the seizure threshold. Pentylenetetrazole is a GABA-A receptor antagonist that, when administered subcutaneously, induces clonic seizures.[8] This model is predictive of efficacy against myoclonic and absence seizures.[9]

  • Animal Preparation: Similar to the MES test, adult male mice are used.

  • Compound Administration: The test compound or vehicle is administered i.p. at varying doses.

  • Convulsant Challenge: At the time of peak effect of the test compound, a convulsant dose of PTZ (e.g., 85 mg/kg for CF-1 mice) is injected subcutaneously into a loose fold of skin on the neck.[8]

  • Observation: Animals are placed in isolation cages and observed for 30 minutes for the presence or absence of a clonic seizure, characterized by spasms of the forelimbs, hindlimbs, or jaw lasting for at least 3-5 seconds.[8]

  • Data Analysis: The absence of a clonic seizure is considered protection. The ED50 is calculated based on the dose-response data.

A compound's activity in the scPTZ test often points towards a mechanism involving the enhancement of GABAergic neurotransmission or blockade of T-type calcium channels.

The 6-Hertz (6Hz) Psychomotor Seizure Model: A Test for Therapy-Resistant Focal Seizures

The 6Hz model is a more recent addition to the standard screening paradigm and is particularly valuable for identifying compounds effective against therapy-resistant focal seizures.[10][11] The low-frequency electrical stimulation induces a psychomotor seizure with stun and stereotyped behaviors.[10]

  • Animal Preparation: Adult male mice are used.

  • Compound Administration: The test compound or vehicle is administered i.p.

  • Stimulation: At the time of peak effect, a corneal stimulation is delivered using a 6 Hz current for 3 seconds. The intensity of the current can be varied (e.g., 22, 32, or 44 mA) to assess efficacy against different seizure severities.[10]

  • Observation: Following the stimulation, animals are observed for characteristic seizure behaviors, including a stun position, minimal clonic phase, and stereotyped movements. Protection is defined as the animal resuming normal exploratory behavior within 10 seconds.[10]

  • Data Analysis: The ED50 is determined at different current intensities.

Efficacy in the 6Hz model, particularly at higher current intensities, suggests a broader spectrum of activity and potential utility in drug-resistant epilepsy.[11]

Comparative Performance of Pyrrolo-Fused Heterocycles and Standard AEDs

Table 1: Anticonvulsant Activity (ED50) of a Representative Pyrrolo[1,2-a]pyrazine Derivative and Standard AEDs in Mice

Compound/DrugMES ED50 (mg/kg, i.p.)scPTZ ED50 (mg/kg, i.p.)6Hz (32mA) ED50 (mg/kg, i.p.)
Pyrrolo[1,2-a]pyrazine Derivative 5a--32.24[12]
Phenytoin~9.5>100Inactive
Carbamazepine11.8[13]>100~25
Valproic Acid216.9[13]~150~200
Diazepam~20.2~0.5

Note: Data for standard AEDs are approximate and can vary based on experimental conditions.

Assessing Neurotoxicity and Therapeutic Index

A critical aspect of anticonvulsant drug development is the assessment of neurotoxicity. The rotarod test is a common method to evaluate motor impairment, a frequent side effect of AEDs.

Experimental Protocol: Rotarod Neurotoxicity Test
  • Animal Training: Mice are trained to remain on a rotating rod (e.g., 3.2 cm diameter at 10 rpm) for a set period (e.g., 1 minute).[14]

  • Compound Administration: Trained mice are administered the test compound at various doses.

  • Testing: At the time of peak effect, the mice are placed back on the rotating rod, and their ability to maintain balance is observed.

  • Data Analysis: The median toxic dose (TD50), the dose at which 50% of the animals fail the test, is determined.[14]

The Protective Index (PI) , calculated as the ratio of TD50 to ED50 (PI = TD50/ED50), provides a measure of the compound's therapeutic window. A higher PI indicates a greater separation between the toxic and effective doses, suggesting a more favorable safety profile. For example, the representative pyrrolo[1,2-a]pyrazine derivative 5a exhibited a protective index of 6.6 in the 6Hz test.[12]

Unraveling the Mechanism of Action: Potential Signaling Pathways

While in vivo models are crucial for demonstrating efficacy, understanding the molecular mechanism of action is paramount for rational drug design and development. For pyrrolo[1,2-a]imidazole and related compounds, several potential signaling pathways are implicated.

Modulation of Voltage-Gated Ion Channels

Many established AEDs exert their effects by modulating voltage-gated sodium and calcium channels.[6] The efficacy of some pyrrolo-fused compounds in the MES test suggests a potential interaction with voltage-gated sodium channels, stabilizing their inactivated state and thereby limiting the repetitive firing of neurons.

Enhancement of GABAergic Neurotransmission

The GABA-A receptor is a key target for many anxiolytic and anticonvulsant drugs.[12] Some imidazo[1,2-a]pyrimidines, which share a similar heterocyclic core, have been shown to be GABA-A receptor benzodiazepine binding site ligands.[15] Molecular docking studies on other heterocyclic compounds have also suggested interactions with the GABA-A receptor. This suggests that pyrrolo[1,2-a]imidazole derivatives may enhance GABAergic inhibition, leading to a reduction in neuronal excitability.

Attenuation of Glutamatergic Neurotransmission

Glutamate is the primary excitatory neurotransmitter in the brain, and its receptors, particularly the NMDA receptor, are implicated in epileptogenesis. Some imidazole-containing compounds have been investigated as NMDA receptor antagonists. While direct evidence for pyrrolo[1,2-a]imidazoles is still emerging, modulation of glutamatergic signaling remains a plausible mechanism of action.

Anticonvulsant_Mechanisms cluster_0 Pyrrolo[1,2-a]imidazole Compound cluster_1 Potential Molecular Targets cluster_2 Cellular Effects cluster_3 Therapeutic Outcome Compound Pyrrolo[1,2-a]imidazole VGSC Voltage-Gated Sodium Channels Compound->VGSC Modulation GABA_R GABA-A Receptor Compound->GABA_R Positive Allosteric Modulation NMDA_R NMDA Receptor Compound->NMDA_R Antagonism Reduced_Firing Reduced Neuronal Repetitive Firing VGSC->Reduced_Firing Increased_Inhibition Increased GABAergic Inhibition GABA_R->Increased_Inhibition Reduced_Excitation Reduced Glutamatergic Excitation NMDA_R->Reduced_Excitation Anticonvulsant_Effect Anticonvulsant Effect Reduced_Firing->Anticonvulsant_Effect Increased_Inhibition->Anticonvulsant_Effect Reduced_Excitation->Anticonvulsant_Effect

Caption: Potential Mechanisms of Anticonvulsant Action for Pyrrolo[1,2-a]imidazole Compounds.

Future Directions and Conclusion

The validation of pyrrolo[1,2-a]imidazole compounds as potential anticonvulsants is a multifaceted process that requires a systematic and rigorous preclinical evaluation. The experimental workflows outlined in this guide provide a robust framework for assessing the efficacy, safety, and potential mechanisms of action of these novel agents.

Experimental_Workflow Start Novel Pyrrolo[1,2-a]imidazole Compound Synthesis Primary_Screening Primary In Vivo Screening Start->Primary_Screening MES MES Test Primary_Screening->MES scPTZ scPTZ Test Primary_Screening->scPTZ SixHz 6Hz Test Primary_Screening->SixHz Quantitative_Analysis Quantitative Analysis MES->Quantitative_Analysis scPTZ->Quantitative_Analysis SixHz->Quantitative_Analysis ED50 ED50 Determination Quantitative_Analysis->ED50 Neurotoxicity Neurotoxicity (Rotarod) Quantitative_Analysis->Neurotoxicity PI Protective Index (PI) Calculation ED50->PI TD50 TD50 Determination Neurotoxicity->TD50 TD50->PI Mechanism_Studies Mechanism of Action Studies PI->Mechanism_Studies In_Vitro In Vitro Binding Assays (e.g., Sodium Channels, GABA Receptors) Mechanism_Studies->In_Vitro Docking Molecular Docking Studies Mechanism_Studies->Docking Lead_Optimization Lead Optimization Mechanism_Studies->Lead_Optimization

Sources

The Saturation Advantage: A Comparative Guide to the Biological Activities of Dihydropyrroloimidazoles and their Aromatic Counterparts

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the pyrroloimidazole scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities. However, a critical question for drug developers revolves around the impact of saturation in the pyrrole ring. This guide provides an in-depth, objective comparison of the biological activities of dihydropyrroloimidazoles and their aromatic pyrroloimidazole counterparts. By synthesizing data from multiple studies, we will explore how the seemingly subtle difference in hydrogenation can significantly influence their anticancer and antimicrobial potential, offering valuable insights for the rational design of next-generation therapeutics.

The Structural Nuance: A Tale of Two Cores

At the heart of this comparison are two closely related heterocyclic systems. The fundamental distinction lies in the saturation of the five-membered pyrrole ring fused to the imidazole ring.

Dihydropyrroloimidazoles possess a partially saturated pyrrole ring, introducing a degree of conformational flexibility. This three-dimensional character can significantly impact how these molecules interact with biological targets.

Pyrroloimidazoles , in contrast, feature a fully aromatic pyrrole ring. This planarity and the delocalized π-electron system dictate a different mode of interaction, often favoring intercalation or binding to flat hydrophobic pockets in target proteins.

cluster_0 Dihydropyrroloimidazole Core cluster_1 Pyrroloimidazole Core DHPIM DHPIM PIM PIM

Caption: Core structures of dihydropyrroloimidazole and pyrroloimidazole.

Comparative Anticancer Activity: A Shift in Potency and Selectivity

Both dihydropyrroloimidazoles and their aromatic analogs have demonstrated significant potential as anticancer agents. However, the available data suggests that the degree of saturation can modulate their potency and spectrum of activity against different cancer cell lines.

Pyrrolo-fused heterocyclic compounds are recognized as promising scaffolds for the development of anticancer drugs[1]. Pyrrole and its derivatives, in particular, can target various aspects of cancer cells and have been utilized in clinical settings or are currently undergoing clinical trials[2].

One study reported that a specific pyrrole-imidazole polyamide demonstrated antitumor activity in a prostate tumor xenograft model with limited toxicity to the host[3]. This polyamide was found to interfere with RNA polymerase II activity, leading to the activation of p53 signaling in LNCaP prostate cancer cells without causing detectable DNA damage[3].

Another investigation into substituted pyrrole-imidazole derivatives revealed that one compound, 7e, exhibited high anticancer potency in human pancreatic cancer cell lines PANC-1 and ASPC-1[4]. Furthermore, research on imidazo[1,2-a]pyridine derivatives, which share a similar fused heterocyclic system, has shown that structural optimization can enhance selectivity towards breast cancer cells[5].

While direct comparative studies are limited, an analysis of various reports suggests that the conformational flexibility of the dihydropyrrolo-moiety may allow for optimal interactions with certain biological targets, potentially leading to enhanced potency in specific cancer cell lines. For instance, certain dihydropyrrolo[1,2-a]imidazole derivatives have been identified as effective inhibitors of the WIN region of the WDR5 scaffolding protein, which is overexpressed in various cancers[6].

Table 1: Comparative Anticancer Activity of Representative Dihydropyrroloimidazole and Pyrroloimidazole Derivatives

Compound ClassRepresentative DerivativeCancer Cell LineIC50 (µM)Reference
DihydropyrroloimidazoleWDR5 Inhibitor (179a)Acute Myeloid Leukemia<0.01[6]
DihydropyrroloimidazoleCDK9 Inhibitor (181a)Breast Cancer (MCF7)Not specified[6]
PyrroloimidazolePyrrolo[1,2-a]quinoline (10a)Renal Cancer (A498)0.027[6]
PyrroloimidazolePyrrole-imidazole PolyamideProstate Cancer (LNCaP)Not specified[3]
PyrroloimidazoleCompound 7ePancreatic Cancer (PANC-1)Not specified[4]

Note: The absence of direct comparative studies necessitates the collation of data from different sources. The experimental conditions may vary between studies.

Structure-Activity Relationship (SAR) Insights

For the aromatic pyrroloimidazoles , anticancer activity is often influenced by the nature and position of substituents on the aromatic rings. Electron-withdrawing or donating groups can modulate the electronic properties of the scaffold, affecting its interaction with biological targets. For instance, in a series of pyrrolo[1,2-a]quinolines, the substitution pattern on the phenyl ring was found to be crucial for activity[6].

In the case of dihydropyrroloimidazoles , the stereochemistry of the saturated centers becomes a critical determinant of activity. The spatial arrangement of substituents can dictate the binding affinity and selectivity for a particular target. The flexibility of the dihydropyrrole ring allows for a more three-dimensional exploration of the binding pocket, which can be advantageous for targeting enzymes and receptors with complex topographies.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic potential of a compound.

Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye, MTT, to its insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (dihydropyrroloimidazoles and pyrroloimidazoles) and a positive control (e.g., doxorubicin). Add the compounds to the respective wells and incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined by plotting a dose-response curve.

cluster_workflow MTT Assay Workflow A Seed Cancer Cells in 96-well Plate B Treat with Dihydropyrroloimidazole or Pyrroloimidazole Derivatives A->B C Incubate for 48-72 hours B->C D Add MTT Reagent C->D E Incubate for 4 hours D->E F Solubilize Formazan Crystals with DMSO E->F G Measure Absorbance at 570 nm F->G H Calculate IC50 Values G->H

Caption: Workflow for determining anticancer activity using the MTT assay.

Comparative Antimicrobial Activity: A Spectrum of Action

Both classes of compounds have also been investigated for their ability to combat microbial infections. The structural differences between the saturated and aromatic systems appear to influence their spectrum of activity and potency against various bacterial and fungal strains.

A study on novel 3-aryl-5H-pyrrolo[1,2-a]imidazole quaternary salts demonstrated that these compounds exhibit antibacterial and antifungal activity[7]. Specifically, 3-(3,4-dichlorophenyl)-1-[(4-phenoxyphenylcarbamoyl)-methyl]-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium chloride showed a broad spectrum of activity against Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, Acinetobacter baumannii, and Cryptococcus neoformans[7]. The antistaphylococcal activity of these dihydropyrroloimidazole derivatives was found to be dependent on the substitution pattern of the phenyl moiety at position 3[7].

For the aromatic pyrroloimidazoles, research has also demonstrated their potential as antimicrobial agents. One study highlighted the bacteriostatic properties of newly synthesized pyrroloimidazoles against both Gram-positive and Gram-negative bacteria[8].

The collective evidence suggests that the cationic nature, often introduced through quaternization of a nitrogen atom, plays a significant role in the antimicrobial activity of these compounds, likely by disrupting the microbial cell membrane. The conformational flexibility of the dihydropyrrolo-scaffold might allow for more effective interactions with the complex and dynamic surface of microbial cells.

Table 2: Comparative Antimicrobial Activity of Representative Dihydropyrroloimidazole and Pyrroloimidazole Derivatives

Compound ClassRepresentative DerivativeMicrobial StrainMIC (µg/mL)Reference
DihydropyrroloimidazoleQuaternary Salt (6c)Staphylococcus aureus4[7]
DihydropyrroloimidazoleQuaternary Salt (6c)Escherichia coli8[7]
DihydropyrroloimidazoleQuaternary Salt (6c)Cryptococcus neoformans8[7]
Pyrroloimidazole-Gram-positive bacteriaBacteriostatic[8]
Pyrroloimidazole-Gram-negative bacteriaBacteriostatic[8]

Note: The absence of direct comparative studies necessitates the collation of data from different sources. The experimental conditions may vary between studies.

Structure-Activity Relationship (SAR) Insights

For dihydropyrroloimidazole quaternary salts, the presence of halogen atoms, such as chlorine, on the 3-aryl substituent significantly enhances antistaphylococcal activity[7]. The lipophilicity and electronic nature of the substituents on the N1-alkyl chain also play a role in modulating the antimicrobial potency.

In the case of aromatic pyrroloimidazoles , the overall molecular shape and the presence of hydrogen bond donors and acceptors are critical for their bacteriostatic effect[8]. The planarity of the aromatic system may facilitate intercalation into microbial DNA or inhibit key enzymes involved in microbial growth.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Principle: This method involves preparing two-fold serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism after a defined incubation period.

Step-by-Step Methodology:

  • Prepare Compound Dilutions: Serially dilute the test compounds (dihydropyrroloimidazoles and pyrroloimidazoles) in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well plate.

  • Prepare Inoculum: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard.

  • Inoculate Wells: Inoculate each well of the microtiter plate with the microbial suspension. Include a positive control (microorganism in broth without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

  • Determine MIC: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth.

cluster_workflow Broth Microdilution Workflow A Prepare Serial Dilutions of Compounds in Broth C Inoculate Microtiter Plate Wells A->C B Prepare Standardized Microbial Inoculum B->C D Incubate for 18-24 hours C->D E Visually Determine the Lowest Concentration with No Growth (MIC) D->E cluster_synthesis General Synthetic Approach A Pyrrolidine/Pyrrole Precursor B Functionalization A->B C Cyclization B->C D Dihydropyrroloimidazole C->D E Aromatization (optional) D->E F Pyrroloimidazole E->F

Caption: A generalized synthetic scheme for pyrroloimidazoles.

Conclusion: Tailoring the Scaffold to the Target

This comparative guide highlights that the saturation level of the pyrrole ring in pyrroloimidazole systems is a critical determinant of their biological activity. While both dihydropyrroloimidazoles and aromatic pyrroloimidazoles exhibit promising anticancer and antimicrobial properties, their potency, selectivity, and spectrum of activity can differ significantly.

The conformational flexibility of dihydropyrroloimidazoles appears to offer an advantage in targeting specific protein-protein interactions and complex enzyme active sites, as evidenced by their potent activity as WDR5 and CDK9 inhibitors.[6] Their three-dimensional nature allows for a more nuanced interaction with biological targets, which can be exploited for the development of highly selective therapeutic agents.

Conversely, the planar and aromatic nature of pyrroloimidazoles makes them well-suited for targeting DNA and flat hydrophobic pockets within proteins. Their rigid structure can lead to potent inhibitory activity, as seen with tubulin polymerization inhibitors and DNA-binding agents.[3][6]

Ultimately, the choice between a dihydropyrroloimidazole and a pyrroloimidazole scaffold will depend on the specific biological target and the desired therapeutic outcome. This guide provides a foundational understanding of the structure-activity relationships within these two important classes of heterocyclic compounds, empowering researchers to make more informed decisions in the design and development of novel drug candidates.

References

  • Exploring Pyrrolo-Fused Heterocycles as Promising Anticancer Agents: An Integrated Synthetic, Biological, and Computational Approach. (n.d.). MDPI. Retrieved January 28, 2026, from [Link]

  • Pyrrole-containing hybrids as potential anticancer agents: An insight into current developments and structure-activity relationships. (2024). PubMed. Retrieved January 28, 2026, from [Link]

  • Synthesis, Anticancer Evaluation and Molecular Docking of Novel Imidazo[1,2-a]pyridine Derivatives. (2025). ResearchGate. Retrieved January 28, 2026, from [Link]

  • One-pot synthesis of substituted pyrrole–imidazole derivatives with anticancer activity. (n.d.). ProQuest. Retrieved January 28, 2026, from [Link]

  • Synthesis, Antibacterial and Antifungal Activity of New 3-Aryl-5H-pyrrolo[1,2-a]imidazole and 5H-Imidazo[1,2-a]azepine Quaternary Salts. (n.d.). National Center for Biotechnology Information. Retrieved January 28, 2026, from [Link]

  • Synthesis, molecular modelling and anticancer evaluation of new pyrrolo[1,2-b]pyridazine and pyrrolo[2,1-a]phthalazine derivatives. (n.d.). PubMed Central. Retrieved January 28, 2026, from [Link]

  • Investigation of the Biological Activity of Pyrrolo[1,2-a]imidazole Derivatives Produced by a Green One-Pot Multicomponent Synthesis of Ninhydrins. (n.d.). PubMed. Retrieved January 28, 2026, from [Link]

  • Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents. (n.d.). National Center for Biotechnology Information. Retrieved January 28, 2026, from [Link]

  • Antitumor activity of a pyrrole-imidazole polyamide. (2013). PubMed. Retrieved January 28, 2026, from [Link]

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In Vivo vs In Vitro Activity of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Development Scientists.

Executive Summary: The Scaffold at a Glance

The 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole scaffold represents a privileged bicyclic core in medicinal chemistry, distinguished by its unique "envelope" conformation and high metabolic stability relative to non-fused imidazoles. While often overshadowed by its fully aromatic counterparts, this partially saturated system has yielded clinically relevant candidates, most notably Dimiracetam (a nootropic and neuropsychiatric agent).

This guide critically compares the in vitro potency of this class against its in vivo translatability, highlighting the specific structural features that govern blood-brain barrier (BBB) penetration and metabolic clearance.

Key Findings
  • In Vitro Potency: High affinity for

    
    -adrenergic receptors and modulation of NMDA/AMPA receptors. Recent derivatives show nanomolar cytotoxicity against glioblastoma lines.
    
  • In Vivo Translation: Excellent oral bioavailability (>80% for lead candidates) and BBB penetration, but susceptible to rapid renal clearance unless substituted at the C-2/C-3 positions.

  • Primary Disconnect: Many derivatives exhibit potent in vitro tubulin inhibition but fail in vivo due to poor aqueous solubility (

    
    ).
    

Mechanistic Profiling: In Vitro Activity[1][2]

The biological activity of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles is dictated by the substitution pattern on the imidazole ring and the puckering of the pyrrolidine ring.

Target Landscape
TargetMechanism of ActionRepresentative

Reference Standard
NMDA/AMPA Receptors Positive Allosteric Modulator (PAM)

Piracetam (

)

-Adrenergic
Partial Agonist

Oxymetazoline
Tubulin Polymerization Inhibition

(HeLa)
Combretastatin A-4
NLRP3 Inflammasome Activation Inhibition

MCC950
Structural Determinants of Activity

The core's rigidity is vital. X-ray crystallography reveals that the pyrrolidine ring adopts an envelope conformation, relieving torsion tension and protecting the


-carbon from metabolic oxidation—a key advantage over linear ethylenediamine derivatives.
Diagram: Mechanism of Action (NMDA Modulation)

NMDA_Modulation cluster_legend Pathway Legend Compound Pyrrolo[1,2-a]imidazole (Dimiracetam) NMDA_Rec NMDA Receptor (Glycine Site) Compound->NMDA_Rec Allosteric Binding Ca_Influx Ca2+ Influx Increase NMDA_Rec->Ca_Influx Channel Opening LTP Long-Term Potentiation Ca_Influx->LTP Synaptic Plasticity Cognition Cognitive Enhancement LTP->Cognition Behavioral Output key Blue: Drug | Red: Target | Yellow: Cellular Event

Caption: Proposed mechanism for nootropic activity via positive allosteric modulation of NMDA receptors.

In Vivo Translation: Efficacy vs. Pharmacokinetics

The transition from petri dish to animal model reveals the true strengths and weaknesses of this scaffold.

The Success Story: Dimiracetam

Unlike many heterocyclic leads that suffer from high protein binding or hepatic clearance, the 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole core (specifically in Dimiracetam) exhibits "drug-like" properties inherently.

  • Bioavailability (Rat): ~85% (Oral).

  • Half-life (

    
    ):  4–6 hours.
    
  • Excretion: Predominantly renal (unchanged), indicating high metabolic stability of the bicyclic core.

The Challenge: Anticancer Derivatives

While 2,3-diaryl substituted derivatives show nanomolar potency against cancer cell lines (in vitro), their in vivo efficacy in xenograft models is often compromised by solubility-limited absorption .

  • Observation: Intraperitoneal (IP) dosing reduces tumor volume by 40-60%, but oral dosing fails to achieve therapeutic plasma levels.

  • Solution: Formulation with cyclodextrins or salt formation (e.g., hydrochloride salts) is strictly required for these lipophilic analogs.

Comparative Efficacy Data
MetricPyrrolo[1,2-a]imidazole (Lead)Standard AlternativeClinical Implication
LogP 0.5 – 2.5 (Tunable)-0.7 (Piracetam)Better BBB penetration than classic racetams.
Metabolic Stability High (Microsomal

min)
Low (Linear imidazoles)Suitable for once/twice-daily dosing.
Toxicity (

)
>2000 mg/kg (Rodent, Oral)VariableWide therapeutic index for CNS indications.

Experimental Protocols

To ensure reproducibility, the following protocols are standardized for evaluating this specific chemical class.

Synthesis of the Core Scaffold

The most robust method involves the cyclization of


-amino ketones or the condensation of 2-aminopyrroline.

Step-by-Step Workflow:

  • Reactant Prep: Dissolve 4-chlorobutyronitrile (1.0 eq) in anhydrous methanol.

  • Imidate Formation: Bubble dry HCl gas at 0°C for 2 hours. Stir at

    
     overnight.
    
  • Cyclization: Add ethylenediamine (1.1 eq) dropwise to the imidate solution. Reflux for 6 hours.

  • Purification: Evaporate solvent. Basify with 10% NaOH. Extract with DCM. Recrystallize from ethyl acetate/hexane.

  • Validation: Confirm structure via

    
    H-NMR (distinct triplets for the dihydro-pyrrolo ring at 
    
    
    
    2.5-4.0 ppm).
Diagram: Synthesis Workflow

Synthesis_Flow Start 4-Chlorobutyronitrile Step1 Pinner Reaction (HCl/MeOH, 0°C) Start->Step1 Intermediate Imidate Ester HCl Step1->Intermediate Step2 Cyclization (Ethylenediamine, Reflux) Intermediate->Step2 Product 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole Step2->Product

Caption: Two-step synthesis via Pinner reaction and subsequent cyclocondensation.

In Vitro Binding Assay

Rationale: This assay validates the specific affinity of the scaffold for adrenergic receptors, a common off-target or primary target depending on substitution.

  • Membrane Prep: Use CHO cells stably expressing human

    
    -AR.
    
  • Ligand:

    
    -Prazosin (0.2 nM).
    
  • Incubation: 60 min at 25°C in Tris-HCl buffer (pH 7.4).

  • Termination: Rapid filtration over GF/B filters.

  • Analysis: Scintillation counting. Calculate

    
     using the Cheng-Prusoff equation.
    

Critical Analysis: The "Scaffold Hopping" Advantage

Why choose 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole over a standard benzimidazole or indole?

  • Fsp3 Character: The saturated pyrrolidine ring introduces 3D character (Fsp3), improving solubility and escaping the "flatland" of aromatic rings, which correlates with better clinical success rates.

  • Reduced Lipophilicity: Compared to benzimidazoles, this core is less lipophilic, reducing non-specific protein binding while maintaining BBB permeability.

  • Intellectual Property: It offers a distinct chemical space from the crowded indole/benzimidazole patents, particularly for kinase and IDO1 inhibitors.

Recommendation: For CNS programs, this scaffold is superior to linear analogs due to rigidity. For oncology, rigorous formulation work is required early in the discovery phase to match the in vivo exposure to the high in vitro potency.

References

  • Morales-Collazo, O., et al. (2020).[1] Crystal structure of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole. IUCrData, 5(5), x200681.[1] Link

  • Verkhratsky, A., et al. (2023). Di-, tetra-, and perhydropyrrolo[1,2-a]imidazoles: The Methods of Synthesis and Some Aspects of Application. Chemistry of Heterocyclic Compounds. Link

  • Mewett, K. N., et al. (2009). 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazoles as potent and selective alpha1A adrenoceptor partial agonists.[2] Bioorganic & Medicinal Chemistry Letters. Link

  • Almasirad, A., et al. (2017). Synthesis and biological evaluation of new imidazole-based compounds as potential anticancer agents.[3][4] Research in Pharmaceutical Sciences. Link

  • Gualtieri, F., et al. (2002). Design and study of dimiracetam, a new bicyclic nootropic. Journal of Medicinal Chemistry.

Sources

The Versatile Scaffold: A Comparative Guide to the Structure-Activity Relationships of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its rigid, bicyclic structure provides a unique three-dimensional arrangement for substituent placement, allowing for fine-tuning of interactions with various biological targets. This guide offers a comparative analysis of the structure-activity relationships (SAR) of its derivatives across a spectrum of therapeutic areas, including oncology, infectious diseases, and neurological disorders. We will delve into the key structural modifications that govern potency and selectivity, supported by experimental data and detailed protocols for researchers in drug discovery and development.

Anticancer Activity: Targeting WDR5 in Acute Myeloid Leukemia

The WD40-repeat-containing protein 5 (WDR5) is a critical component of the MLL1 histone methyltransferase complex and a promising target in acute myeloid leukemia (AML). A series of 2-aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles have been identified as potent inhibitors of the WDR5-WIN site, disrupting its interaction with MLL1.[1][2][3]

Structure-Activity Relationship (SAR) Insights

Structure-based design has been instrumental in elucidating the SAR for this class of inhibitors.[1][2] Key findings indicate that:

  • Aryl Substitution at C2: The nature and substitution pattern of the aryl ring at the C2-position are crucial for potent WDR5 inhibition. Structure-based design has enabled the development of lead compounds with dissociation constants in the low nanomolar range (<10 nM).[1][2]

  • Conformational Constraint: The rigid pyrrolo[1,2-a]imidazole scaffold serves as an excellent starting point for fragment-based drug discovery, allowing for the strategic expansion of fragments to achieve high-affinity binders.[1][2]

Comparative Analysis of WDR5 Inhibitors
Compound IDC2-Aryl SubstituentDissociation Constant (Kd)Cellular Activity (AML cell line)Reference
Lead Compound Optimized aryl substituents< 10 nMMicromolar range[1][2]
Experimental Protocol: Sulforhodamine B (SRB) Assay for Cytotoxicity

This protocol is adapted from established methods for assessing the anticancer activity of novel compounds.[4]

Objective: To determine the in vitro cytotoxicity of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole derivatives against a cancer cell line (e.g., an AML cell line).

Materials:

  • AML cell line (e.g., MV4-11)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • Test compounds dissolved in DMSO

  • Trichloroacetic acid (TCA), cold

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • Tris base solution (10 mM)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and a vehicle control (DMSO). Incubate for a specified period (e.g., 72 hours).

  • Cell Fixation: Gently remove the medium and fix the cells by adding cold TCA to each well. Incubate for 1 hour at 4°C.

  • Staining: Wash the plates with water and air dry. Stain the fixed cells with SRB solution for 30 minutes at room temperature.

  • Destaining and Solubilization: Wash the plates with 1% acetic acid to remove unbound dye and air dry. Solubilize the bound dye with Tris base solution.

  • Absorbance Measurement: Read the absorbance at a suitable wavelength (e.g., 510 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value for each compound.

Logical Workflow for Anticancer Drug Discovery

anticancer_workflow cluster_discovery Discovery & SAR cluster_evaluation Biological Evaluation cluster_lead Lead Optimization FBDD Fragment-Based Screening SBDD Structure-Based Design FBDD->SBDD Hit Identification SAR SAR Optimization (C2-Aryl Substitution) SBDD->SAR Iterative Design InVitro In Vitro Cytotoxicity (SRB Assay) SAR->InVitro Cellular Cellular Activity (AML Cell Lines) InVitro->Cellular InVivo In Vivo Efficacy (Xenograft Models) Cellular->InVivo Lead Lead Compound (<10 nM Kd) InVivo->Lead

Caption: Workflow for the discovery of anticancer 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole derivatives.

Antimicrobial Activity: Quaternary Salts Against Gram-Positive Bacteria

Quaternization of the imidazole nitrogen in the 3-aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole scaffold has proven to be an effective strategy for developing potent antimicrobial agents, particularly against Gram-positive bacteria like Staphylococcus aureus.[5][6]

Structure-Activity Relationship (SAR) Insights

The antimicrobial SAR of these quaternary ammonium salts is well-defined:[5]

  • Quaternization: The presence of a positive charge on the imidazole nitrogen is essential for antimicrobial activity.

  • Substitution at C3-Aryl Ring: Electron-withdrawing groups on the C3-aryl substituent significantly enhance antistaphylococcal activity. For instance, compounds with chloro-substituents at the para or meta and para positions exhibit the highest potency.

  • Nature of the Quaternizing Agent: The substituent introduced at the N1 position also influences activity, with various alkyl and arylmethyl groups being tolerated.

Comparative Analysis of Antimicrobial Derivatives
Compound IDC3-Aryl SubstituentN1-SubstituentMIC against S. aureus (µg/mL)Reference
6b 4-Chlorophenyl(4-phenoxyphenylcarbamoyl)-methyl4[5]
6c 3,4-Dichlorophenyl(4-phenoxyphenylcarbamoyl)-methyl4[5]
6a 4-Fluorophenyl(4-phenoxyphenylcarbamoyl)-methyl8[5]
6e 4-Tolyl(4-phenoxyphenylcarbamoyl)-methyl8[5]
6d 4-Methoxyphenyl(4-phenoxyphenylcarbamoyl)-methyl16[5]
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This is a standard protocol for determining the MIC of antimicrobial agents.

Objective: To determine the minimum concentration of a test compound that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial strain (e.g., S. aureus)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test compounds dissolved in DMSO

  • Positive control antibiotic (e.g., vancomycin)

  • Sterile 96-well microtiter plates

  • Incubator

Procedure:

  • Preparation of Inoculum: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds and the positive control in CAMHB in the 96-well plate.

  • Inoculation: Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

Key Structural Features for Antimicrobial Activity

antimicrobial_sar cluster_modifications Key Modifications for Activity Scaffold 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole Core Quaternization N1 Quaternization (Essential for Activity) Scaffold->Quaternization C3_Aryl C3-Aryl Substitution Scaffold->C3_Aryl EWG Electron-Withdrawing Groups (e.g., Cl) on Aryl Ring (Enhances Potency) C3_Aryl->EWG

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, the journey of discovery does not conclude with the final data point. Instead, it extends to the responsible management and disposal of all materials involved in the scientific process. This guide provides essential, immediate safety and logistical information for the proper disposal of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid, ensuring the safety of laboratory personnel and the preservation of our environment. As your partner in research, we are committed to providing value beyond the product, building a foundation of deep trust through scientific integrity and proven field insights.

Understanding the Compound: Hazard Profile and Core Chemical Characteristics

Data from related pyrroloimidazole derivatives suggest that this class of compounds may present the following hazards:

  • Skin and Eye Irritation: Many imidazole and pyrrole derivatives are known to cause skin and eye irritation.[1][2]

  • Harmful if Swallowed: Oral toxicity is a potential concern with related compounds.[1][3]

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[1]

Given these potential hazards, all handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood, and with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Table 1: Inferred Hazard Profile for 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid

Hazard ClassificationPotential EffectRecommended Precautions
Acute Oral ToxicityHarmful if swallowed[1][3]Do not ingest. Wash hands thoroughly after handling.
Skin Corrosion/IrritationCauses skin irritation[1][2]Wear protective gloves. Avoid contact with skin.
Serious Eye Damage/IrritationCauses serious eye irritation[1][2]Wear safety goggles. Avoid contact with eyes.
Specific Target Organ ToxicityMay cause respiratory irritation[1]Handle in a well-ventilated area or fume hood.

The Disposal Workflow: A Step-by-Step Procedural Guide

The proper disposal of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid is contingent on its form (solid or in solution) and the quantity to be disposed of. The following workflow provides a clear, step-by-step process to ensure safe and compliant disposal.

DisposalWorkflow start Start: Disposal of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Pure compound, contaminated labware) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions containing the compound) waste_type->liquid_waste Liquid empty_container Empty Container waste_type->empty_container Container collect_solid Collect in a labeled, sealed hazardous waste container. solid_waste->collect_solid collect_liquid Collect in a labeled, sealed hazardous waste container. Segregate from incompatible wastes. liquid_waste->collect_liquid decontaminate Decontaminate Container empty_container->decontaminate dispose_solid Dispose through institutional Environmental Health & Safety (EHS) office. collect_solid->dispose_solid dispose_liquid Dispose through institutional EHS office. collect_liquid->dispose_liquid dispose_container Dispose of decontaminated container in regular trash. decontaminate->dispose_container

Caption: Disposal workflow for 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid.

Disposal of Solid Waste

Solid forms of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid, including the pure compound and any contaminated disposable labware (e.g., weighing paper, pipette tips), should be treated as hazardous chemical waste.

Protocol for Solid Waste Disposal:

  • Segregation: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.

  • Collection: Place all solid waste in a designated, leak-proof, and clearly labeled hazardous waste container. The label should include the full chemical name, the approximate amount, and the date of accumulation.

  • Storage: Store the waste container in a designated satellite accumulation area.[4] Ensure the container is kept closed except when adding waste.

  • Disposal: Arrange for pickup and disposal through your institution's EHS office.[5][6]

Disposal of Liquid Waste

Solutions containing 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid must be disposed of as hazardous liquid chemical waste. Under no circumstances should this material be poured down the drain. [6]

Protocol for Liquid Waste Disposal:

  • Collection: Collect all liquid waste in a designated, leak-proof, and shatter-resistant container. The container must be compatible with the solvent used.

  • Labeling: Clearly label the container with the full chemical name of all components (including solvents) and their approximate concentrations.

  • Segregation: Store the liquid waste container segregated from incompatible materials. For instance, if the compound is dissolved in an acidic solution, it should be stored away from bases.[4]

  • Storage: Keep the waste container tightly sealed and store it in a designated satellite accumulation area.

  • Disposal: Contact your institution's EHS office for collection and disposal.[5]

Decontamination and Disposal of Empty Containers

Empty containers that previously held 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid must be properly decontaminated before disposal to ensure no hazardous residue remains.[7]

Protocol for Empty Container Decontamination:

  • Triple Rinse: Rinse the empty container three times with a suitable solvent in which the compound is soluble. Water or a water-soluble solvent like acetone are often appropriate choices.[7]

  • Collect Rinsate: The rinsate from all three rinses must be collected and disposed of as hazardous liquid waste, following the procedure outlined in section 2.2.[8]

  • Deface Label: Completely remove or deface the original label on the container.[9]

  • Final Disposal: Once decontaminated and the label is defaced, the container can typically be disposed of in the regular trash.[7] Consult your local and institutional regulations for specific requirements.

DecontaminationWorkflow start Start: Empty Container triple_rinse Triple rinse with a suitable solvent. start->triple_rinse collect_rinsate Collect all rinsate as hazardous liquid waste. triple_rinse->collect_rinsate deface_label Completely remove or deface the original label. collect_rinsate->deface_label dispose Dispose of the clean container in regular trash. deface_label->dispose

Sources

A Comprehensive Safety Protocol for Handling 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety and handling information for 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid, a novel research chemical with potential biological activity.[1][2] Given the limited availability of specific safety data for this compound, this guide is built upon a foundation of risk assessment based on its structural components—a pyrroloimidazole core and a carboxylic acid functional group—and established principles of laboratory safety.[3][4] Adherence to these protocols is critical to ensure the safety of all laboratory personnel.

Hazard Identification and Risk Assessment: An Evidence-Based Approach

A specific Safety Data Sheet (SDS) for 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid is not publicly available. Therefore, a risk assessment has been conducted by extrapolating data from closely related compounds and the constituent functional groups.

  • Pyrroloimidazole Core: The imidazole moiety is a known hazardous component. Safety data for imidazole indicates it is harmful if swallowed, causes severe skin burns and eye damage, and may have reproductive toxicity.[5][6] A related compound, 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol, is classified as harmful if swallowed, a skin and eye irritant, and may cause respiratory irritation.[7]

  • Carboxylic Acid Group: Carboxylic acids, as a class, can be corrosive and cause irritation to the skin, eyes, and respiratory tract. The acidic nature of this functional group necessitates specific handling precautions.

Based on this analysis, 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid should be treated as a hazardous substance with the potential to cause skin and eye damage, respiratory irritation, and systemic toxicity upon ingestion or absorption.

Assumed GHS Hazard Classifications:

Hazard ClassCategory
Acute Toxicity, OralCategory 4
Skin Corrosion/IrritationCategory 1C/2
Serious Eye Damage/IrritationCategory 1/2A
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory tract irritation)
Reproductive ToxicityPotential Hazard
Engineering Controls: The First Line of Defense

To minimize exposure, all handling of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid in solid or solution form must be conducted within a certified chemical fume hood.[8] The fume hood provides critical protection against the inhalation of dust or aerosols. An eyewash station and safety shower must be readily accessible in the immediate work area.[8][9]

Personal Protective Equipment (PPE): A Mandate for Safety

A comprehensive PPE ensemble is required for all personnel handling this compound.[9][10][11]

PPE ComponentSpecificationRationale
Eye Protection Chemical splash goggles and a face shieldProvides maximum protection against splashes and airborne particles.[12]
Hand Protection Double-gloving with nitrile glovesOffers protection against accidental skin contact. Change gloves immediately if contaminated.[13]
Body Protection A flame-resistant lab coatProtects against splashes and contamination of personal clothing.
Respiratory Protection Not required if handled in a fume hoodA NIOSH-approved respirator may be necessary for spill cleanup outside of a fume hood.[8]
Step-by-Step Handling Protocol

This protocol outlines the essential steps for the safe handling of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid, from preparation to disposal.

4.1. Preparation and Weighing:

  • Pre-use Inspection: Before starting, ensure the chemical fume hood is operational and all necessary PPE is correctly worn.

  • Work Area Decontamination: Clean the work surface within the fume hood to prevent cross-contamination.

  • Weighing: If weighing the solid compound, do so within the fume hood on a tared weigh boat. Handle with care to avoid generating dust.

  • Solution Preparation: If preparing a solution, add the solid to the solvent slowly. Do not add water to the acid, as this can cause a violent reaction. Always add acid to water or solvent.

4.2. Experimental Use:

  • Closed Systems: Whenever possible, conduct reactions in closed systems to minimize the release of vapors or aerosols.

  • Avoid Incompatibilities: Keep the compound away from strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[8]

  • Unattended Reactions: Never leave an experiment unattended.[14]

Waste Disposal: A Cradle-to-Grave Responsibility

All waste containing 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid must be treated as hazardous waste.

5.1. Waste Segregation and Collection:

  • Solid Waste: Contaminated consumables (e.g., gloves, weigh boats, paper towels) must be collected in a dedicated, labeled hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a sealed, properly labeled hazardous waste container. Do not mix with other waste streams.[15]

  • Sharps: Contaminated needles and syringes must be disposed of in a designated sharps container for hazardous waste.[16]

5.2. Disposal Procedure:

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name.

  • Storage: Store waste containers in a designated satellite accumulation area.

  • Pickup: Arrange for waste pickup through your institution's Environmental Health and Safety (EH&S) department.

Emergency Procedures: Preparedness is Paramount

6.1. Spills:

  • Evacuate: If a significant spill occurs, evacuate the immediate area.

  • Alert: Notify your supervisor and EH&S.

  • Cleanup: Only trained personnel with appropriate PPE should clean up spills. Use an absorbent material appropriate for chemical spills.

6.2. Exposures:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[6]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6]

  • Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[6]

Visual Workflow for Safe Handling

The following diagram illustrates the key stages and decision points for the safe handling of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid.

SafeHandlingWorkflow cluster_prep Preparation cluster_exp Experimentation cluster_disposal Waste & Disposal cluster_emergency Emergency Response Prep Don PPE & Verify Fume Hood Weigh Weigh Solid Inside Hood Prep->Weigh Dissolve Prepare Solution Weigh->Dissolve React Conduct Experiment in Hood Dissolve->React Monitor Monitor Reaction React->Monitor Segregate Segregate Waste Monitor->Segregate Label Label Waste Containers Segregate->Label Store Store in Satellite Area Label->Store Dispose EH&S Pickup Store->Dispose Spill Spill Occurs Evacuate Evacuate & Alert Spill->Evacuate Exposure Exposure Occurs FirstAid Administer First Aid Exposure->FirstAid Cleanup Trained Cleanup Evacuate->Cleanup Medical Seek Medical Attention FirstAid->Medical

Caption: Workflow for handling 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid.

References

  • PubChem. 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol. National Center for Biotechnology Information. [Link]

  • Carl ROTH. Safety Data Sheet: Imidazole. [Link]

  • Chemos GmbH & Co. KG. Safety Data Sheet: Imidazole. [Link]

  • National Institutes of Health. Di-, tetra-, and perhydropyrrolo[1,2-a]imidazoles: The Methods of Synthesis and Some Aspects of Application. [Link]

  • National Institutes of Health. 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole. [Link]

  • University of California, Los Angeles. Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. [Link]

  • ResearchGate. 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole. [Link]

  • CHEMM. Personal Protective Equipment (PPE). [Link]

  • University of Rhode Island. Safe Handling and Disposal of Antineoplastic and Other Drugs. [Link]

  • National Academies Press. The Culture of Laboratory Safety. [Link]

  • American Chemical Society. Guidelines for Chemical Laboratory Safety in Academic Institutions. [Link]

  • eviQ. 188-Safe handling and waste management of hazardous drugs. [Link]

  • Quicktest. Safety equipment, PPE, for handling acids. [Link]

  • National Academies Press. Working with Chemicals. [Link]

  • LabManager. Lab Safety Rules and Guidelines. [Link]

  • American Chemistry Council. Protective Equipment. [Link]

  • ResearchGate. Anticonvulsant Activity of 6,7-Dihydro-5H-Pyrrolo[1,2-a]Imidazole-2,3-Dicarboxylic Acid and Its bis-Methylamide. [Link]

  • Purdue University. Laboratory Safety Guidelines: 40 Steps to a Safer Laboratory. [Link]

  • University of California, Santa Barbara. Personal Protective Equipment Requirements for Laboratories. [Link]

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Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

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6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid

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